3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
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Description
3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a synthetic compound that belongs to the family of thienoquinolines. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistic studies have revealed that it stabilizes within the binding pocket by forming hydrogen bonds with specific amino acids (Arg184 and Lys179) in molecular docking simulations .
- The chloride salt of this compound is used as a histological dye known as “azure A” in biological and medical research .
- Compound 2 (the precursor) shows behavior leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine upon reaction with hydrazine hydrate .
- Under ethanol-sodium catalysis, compound 2 reacts with 1,3-dinitrile to yield 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- Another reaction with compound 7 in ethanol-sodium solution produces 2-(5-((1H-benzo[d]imidazol-2-yl)diazenyl)-4-amino-6-(methyl((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)amino)pyrimidin-2-yl)acetonitrile .
- While not directly related to this compound, research on protodeboronation of alkyl boronic esters is valuable. Pinacol boronic esters serve as essential building blocks in organic synthesis .
- In-depth investigations into the thermal decomposition behavior of this compound have been conducted using techniques such as TG, DSC, TG-DSC-FTIR-MS, and ARC. These studies shed light on its decomposition process .
Anticancer Properties
Histological Dye
ABTS Radical Scavenging Activity
Hydrogenation Reactions
Catalytic Protodeboronation
Thermal Decomposition Studies
properties
IUPAC Name |
3-amino-2-benzoyl-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-20(2)9-14-12(15(23)10-20)8-13-16(21)18(25-19(13)22-14)17(24)11-6-4-3-5-7-11/h3-8H,9-10,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJBBHXQMIDHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-benzoyl-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one |
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